Nigracin Nigracin Nigracin is a phenolic glycoside with tissue repair properties and antiplasmodial activity.
Natural product derived from plant source.
Poliothrysoside is a biochemical.
Brand Name: Vulcanchem
CAS No.: 18463-25-7
VCID: VC0539965
InChI: InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol

Nigracin

CAS No.: 18463-25-7

Cat. No.: VC0539965

Molecular Formula: C20H22O9

Molecular Weight: 406.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nigracin - 18463-25-7

Specification

CAS No. 18463-25-7
Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1
Standard InChI Key FLROYCKIIJCTDY-BFMVXSJESA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Nigracin’s molecular structure (Table 1) reveals key functional groups responsible for its bioactivity:

  • Benzoate ester: Enhances lipid solubility, facilitating membrane permeation.

  • Trihydroxyoxane core: Mediates hydrogen bonding with cellular targets.

  • Hydroxymethylphenoxy side chain: Contributes to antioxidant capacity .

Table 1: Chemical Properties of Nigracin

PropertyValueSource
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
CAS Number18463-25-7
SolubilityChloroform, DMSO, Acetone
Storage Conditions-20°C, desiccated
Purity>98%

Pharmacological Research and Biological Activities

Wound Healing Mechanisms

In a landmark study, Nigracin accelerated scratch wound closure in murine fibroblasts (3T3 cells) by 1.5-fold compared to untreated controls . Key findings include:

  • Dose-dependent fibroblast proliferation: Effective at concentrations as low as 0.015 µg/ml, peaking at 6–9 µg/ml .

  • Enhanced cell motility: Increased migration rates by 40% within 6 hours .

  • Non-cytotoxic profile: No toxicity observed at ≤12 µg/ml, contrasting with hyaluronic acid, which reduced viability at equivalent doses .

Table 2: Comparative Efficacy of Nigracin vs. Hyaluronic Acid in Wound Healing

ParameterNigracin (6 µg/ml)Hyaluronic Acid (6 µg/ml)
Wound Closure at 6h32%25%
Wound Closure at 24h89%85%
Cell Viability98%92%
Migration Rate Increase40%35%
Data sourced from in vitro assays on 3T3 fibroblasts .

Biosynthesis and Isolation Methods

Extraction from Drypetes klainei

Nigracin constitutes 0.022% (w/w) of D. klainei stem bark . The isolation protocol involves:

  • Defatted methanol extraction: Removes lipophilic impurities.

  • Semipreparative HPLC: Achieves >98% purity using a C18 column and acetonitrile-water gradient .

Synthetic Feasibility

Total synthesis routes remain unexplored. Challenges include stereoselective formation of the oxane ring and regioselective benzoate esterification . Microbial biosynthesis using engineered E. coli or S. cerevisiae could circumvent plant-sourcing limitations .

Applications in Medicine and Future Directions

Research Priorities

  • In vivo validation: Murine burn models to assess tissue regeneration.

  • Mechanistic studies: Transcriptomic profiling to identify target pathways.

  • Synthetic optimization: Solid-phase synthesis to improve yield .

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